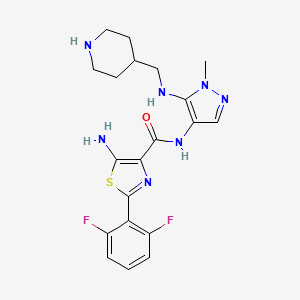
(S)-5-amino-N-(5-(3-aminopiperidin-1-yl)-1-methyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8669361, 107” is a pyrazol-4-yl-heterocyclyl-carboxamide compound. It is known for its potent inhibitory activity against serine/threonine-protein kinase pim-1, pim-2, and pim-3 enzymes . These enzymes are involved in various cellular processes, including cell cycle progression and apoptosis, making this compound significant in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazol-4-yl-heterocyclyl-carboxamide compounds typically involves the reaction of pyrazole derivatives with heterocyclic amines under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography and recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
The compound “US8669361, 107” has several scientific research applications:
Chemistry: Used as a reference compound in the study of kinase inhibitors.
Biology: Employed in cellular studies to understand the role of pim kinases in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential use in cancer therapy due to its inhibitory effects on pim kinases.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of serine/threonine-protein kinase pim-1, pim-2, and pim-3. These kinases are involved in promoting cell survival and proliferation. By inhibiting these enzymes, the compound induces apoptosis and cell cycle arrest in cancer cells. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are those regulating cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
US9573943, Example 107: Another pyrazol-4-yl-heterocyclyl-carboxamide compound with similar inhibitory activity against pim kinases.
US9682991: Tricyclic compounds used as kinase inhibitors.
US8889696: Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones with therapeutic uses.
Uniqueness
The uniqueness of “US8669361, 107” lies in its high specificity and potency against pim kinases, making it a valuable compound in cancer research. Its ability to induce apoptosis and cell cycle arrest specifically in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H22FN7OS |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-amino-N-[5-[(3S)-3-aminopiperidin-1-yl]-1-methylpyrazol-4-yl]-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H22FN7OS/c1-26-19(27-8-4-5-11(21)10-27)14(9-23-26)24-17(28)15-16(22)29-18(25-15)12-6-2-3-7-13(12)20/h2-3,6-7,9,11H,4-5,8,10,21-22H2,1H3,(H,24,28)/t11-/m0/s1 |
InChI Key |
OEPCHHARAQRIEP-NSHDSACASA-N |
Isomeric SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=CC=CC=C3F)N)N4CCC[C@@H](C4)N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=CC=CC=C3F)N)N4CCCC(C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)
![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)

![ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B10836802.png)
![2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid](/img/structure/B10836808.png)

![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-chlorophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836825.png)
